Risedronate sodium is a third-generation bisphosphonate, a class of drugs known for their potent antiresorptive action. [] In scientific research, risedronate sodium is often used to study its effects on bone metabolism, particularly in models of osteoporosis and other bone disorders. [, , , , , ] It is also used in research exploring its potential applications in areas such as bone tumor treatment [] and pulmonary emphysema. []
Risedronate sodium is derived from bisphosphonic acid, which is characterized by its two phosphonate groups. Its chemical formula is with a molecular weight of approximately 350.13 g/mol. The compound is often marketed under the brand name Actonel and is available in both tablet and oral solution forms.
The synthesis of risedronate sodium involves several steps, utilizing readily available raw materials and environmentally friendly methods. A notable synthesis method includes:
This method emphasizes simplicity, higher yields, and reduced environmental impact due to fewer complex reagents.
The molecular structure of risedronate sodium features a central nitrogen atom bonded to a carbon backbone that includes two phosphonate groups. The key structural characteristics include:
The structural formula can be represented as follows:
Risedronate sodium participates in various chemical reactions primarily related to its interactions with bone mineralization processes. Key reactions include:
These reactions are crucial for understanding how risedronate functions within the body and its pharmacokinetics.
The mechanism of action for risedronate sodium involves several key steps:
Studies have shown that risedronate effectively reduces the incidence of vertebral and non-vertebral fractures in osteoporotic patients .
Risedronate sodium exhibits several important physical and chemical properties:
These properties are critical for formulation development and ensuring effective delivery in clinical settings .
Risedronate sodium is primarily used in clinical settings for:
Research continues into novel formulations such as transdermal systems and nanoparticles to enhance delivery methods and patient compliance .
The bisphosphonate class originated from investigations into inorganic pyrophosphate (PPi), a natural regulator of calcification that inhibits hydroxyapatite crystal formation and dissolution. However, PPi's enzymatic hydrolysis in vivo limited its therapeutic utility. This spurred development of metabolically stable analogs featuring a central carbon atom replacing the oxygen in the P-O-P backbone (P-C-P structure) [2].
Table 1: Key Historical Milestones in Risedronate Development
Time Period | Development Phase | Key Achievement | Reference |
---|---|---|---|
1984 | Discovery & Patenting | Synthesis and patenting of risedronic acid derivatives | [1] [5] |
Mid 1980s-1990s | Preclinical Research | Identification of superior potency over alendronate in cellular systems, characterization of bone binding kinetics | [1] |
1998 | Regulatory Approval | First approval (Paget's disease) | [1] |
2000 | Regulatory Approval | Approval for postmenopausal and glucocorticoid-induced osteoporosis (5 mg daily) | [1] |
Post-2000 | Formulation Development | Introduction of weekly, monthly, and delayed-release (EDTA + enteric coating) preparations | [1] |
2015 | Market Change | Introduction of generic formulations in the US | [1] |
Risedronate sodium possesses the systematic chemical name sodium hydrogen [1-hydroxy-1-phosphono-2-(pyridin-3-yl)ethyl]phosphonate and the molecular formula C₇H₁₀NNaO₇P₂ (molecular weight 305.09 g/mol) [8] [10]. Its structure comprises three critical domains:
The ionization state varies with pH: under physiological conditions, the phosphonate groups are predominantly deprotonated (carrying negative charges), while the pyridinyl nitrogen can be protonated (carrying a positive charge). The sodium counterion balances the charges on the phosphonate groups. Risedronate exhibits high hydrophilicity (logP ~ -0.59 to -3.3), contributing to its very low oral bioavailability (<1%) and rapid renal clearance of unbound drug [8] [2].
While sharing the core P-C-P structure and R1 hydroxyl group common to therapeutic bisphosphonates, risedronate's R2 side chain confers distinct biochemical and pharmacological properties compared to peers like alendronate, ibandronate, and zoledronate.
Table 2: Structural Comparison and Properties of Key Nitrogen-Containing Bisphosphonates
Bisphosphonate | R2 Side Chain Structure | Relative Potency* (vs. Etidronate) | Hydroxyapatite Binding Affinity (Kd, μM) | Primary Nitrogen Feature |
---|---|---|---|---|
Risedronate | -CH₂-(3-pyridyl) | 1,000 | ~220 | Aromatic heterocycle (pyridine) |
Alendronate | -CH₂-CH₂-CH₂-NH₂ (aminopropyl) | 100-500 | ~10 | Primary amine (linear) |
Ibandronate | -CH₂-CH₂-N(CH₃)-CH₂-CH₂-CH₃ | 500-1,000 | ~4,000 | Tertiary amine (linear) |
Zoledronate | -CH₂-imidazol-1-yl | 5,000 | ~5 | Heterocycle (imidazole) |
Based on in vivo antiresorptive potency in rat models or in vitro inhibition of bone resorption. [1] [4] [5] |
The specific configuration of the pyridinyl-methylene substituent in risedronate sodium thus establishes a unique pharmacological profile, balancing potent FPP synthase inhibition with moderately strong, yet reversible, bone mineral binding [1] [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7